H-Phe-NHNH2 H-Phe-NHNH2
Brand Name: Vulcanchem
CAS No.: 52386-52-4
VCID: VC21538814
InChI: InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NN)N
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

H-Phe-NHNH2

CAS No.: 52386-52-4

Cat. No.: VC21538814

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

H-Phe-NHNH2 - 52386-52-4

CAS No. 52386-52-4
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name (2S)-2-amino-3-phenylpropanehydrazide
Standard InChI InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1
Standard InChI Key UHYBQLHLHAROJR-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)NN)N
SMILES C1=CC=C(C=C1)CC(C(=O)NN)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NN)N

Chemical Identity and Structure

Nomenclature and Identifiers

H-Phe-NHNH2 is registered in chemical databases under several identifiers and alternative names, providing essential reference information for researchers.

Table 1: Chemical Identifiers for H-Phe-NHNH2

Identifier TypeValue
Common NameH-Phe-NHNH2
Systematic Name (IUPAC)(S)-2-amino-3-phenylpropanehydrazide
Alternative NamesL-Phenylalanine hydrazide, (2S)-2-amino-3-phenylpropanehydrazide
Molecular FormulaC9H13N3O
Molecular Weight179.2 g/mol
CAS Registry Number52386-52-4
European Community (EC) Number685-356-0
Nikkaji NumberJ2.976.316J
Creation Date in PubChemJuly 9, 2005
Last Modification DateFebruary 22, 2025

Structural Characteristics

The compound H-Phe-NHNH2 possesses several key structural features that define its chemical behavior and potential applications:

  • A phenyl ring connected to the alpha carbon via a methylene (CH2) group

  • A chiral alpha carbon with the S-configuration (corresponding to L-stereochemistry in amino acid nomenclature)

  • A primary amino group (-NH2) attached to the alpha carbon

  • A hydrazide functional group (-CO-NHNH2) replacing the carboxylic acid found in natural phenylalanine

The canonical SMILES notation for this compound is C1=CC=C(C=C1)CC(C(=O)NN)N , which represents its structural arrangement in a linear format used for computational chemistry and database searching. This notation enables precise structural identification in chemical databases and computational studies.

Physical and Chemical Properties

Basic Properties

Based on its structure and comparison with similar compounds, H-Phe-NHNH2 is expected to exhibit specific physical and chemical properties that influence its behavior in various environments.

Table 2: Physical and Chemical Properties of H-Phe-NHNH2

PropertyValue/DescriptionBasis for Determination
Physical State at 25°CSolidTypical for amino acid derivatives
AppearanceWhite solidCommon for crystalline amino acid derivatives
SolubilitySoluble in polar solventsBased on hydrophilic functional groups
Hydrogen Bond Donors4 (NH2 and NHNH2 groups)Structural analysis
Hydrogen Bond Acceptors2 (C=O and NH2)Structural analysis
StereochemistryS-configuration at alpha carbonSpecified in chemical name
PolarityModerately polarBalance of hydrophobic and hydrophilic groups
Functional GroupPredicted pKa RangeComparable Reference CompoundReference pKa
Alpha-amino group (-NH2)9-10Amino acidsNot specified
Hydrazide group (-CONHNH2)15-16Similar to amidesNot specified
Terminal nitrogen of hydrazide25-30Phenylhydrazine (Ph-NHNH2)28.8

The search results indicate that phenylhydrazine (Ph-NHNH2) has a pKa of approximately 28.8 , suggesting that the hydrazide group in H-Phe-NHNH2 would exhibit similar weakly acidic properties. This information is valuable for predicting the compound's behavior in various pH environments.

Chemical Reactivity

Functional Group Reactivity

The chemical behavior of H-Phe-NHNH2 is primarily determined by its functional groups, each of which can participate in specific types of reactions that may be exploited in synthetic applications.

Table 4: Functional Group Reactivity of H-Phe-NHNH2

Functional GroupPotential ReactionsApplications
Primary amino group (-NH2)Nucleophilic substitutions, peptide bond formation, Schiff base formationSynthesis of more complex molecules, bioconjugation
Hydrazide group (-CONHNH2)Acylation, condensation with carbonyl compounds, hydrazone formationChemical modifications, crosslinking
Phenyl ringElectrophilic aromatic substitutionStructural modifications
Chiral alpha carbonStereochemical integrity or inversionSynthesis of stereoisomers

These reactive sites provide multiple opportunities for chemical modification, enabling the compound to serve as a versatile building block in organic synthesis and medicinal chemistry applications.

StepProcedureReagents/ConditionsExpected Outcome
1Protection of amino groupFmoc-Cl or Boc2O in basic conditionsProtected L-phenylalanine
2Activation of carboxylic acidCoupling reagents (e.g., HBTU, DIEA)Activated carboxylic acid
3Reaction with hydrazineHydrazine hydrateProtected phenylalanine hydrazide
4DeprotectionTFA for Boc or piperidine for FmocH-Phe-NHNH2
5PurificationRP-HPLCPure H-Phe-NHNH2

This synthetic approach is supported by information in search result , which describes general peptide synthesis methods using Fmoc protection, HBTU coupling, and TFA deprotection for related compounds. The general procedure typically involves:

"Coupling of the appropriate amino acid Fmoc-AA-OH (1.5 or 4 equiv) was performed in DMF (1.5 mL) using N-[(1H-benzotriazole-1-yl)-(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU, 1.5 or 4 equiv) in the presence of DIEA (3 or 8 equiv)."

Following synthesis, the compound would typically undergo purification procedures similar to those described for related compounds: "The crude peptide was dissolved in MeCN/0.1% aqueous TFA, filtered through a 0.45 μm nylon membrane, and purified in one to two runs by RP-HPLC."

Related Compounds and Structure-Activity Relationships

While the search results provide limited information about direct research involving H-Phe-NHNH2, they do mention related compounds that provide context for understanding its potential significance in biochemical research.

Table 6: Comparison of H-Phe-NHNH2 with Related Compounds

CompoundStructure TypeModification from Natural Amino AcidSignificance
H-Phe-NHNH2Amino acid hydrazideCarboxylic acid → hydrazideSubject of analysis
H-Phe-Phe-NH2Dipeptide amideC-terminal carboxylic acid → amideHigh affinity to substance P 1–7 binding site; reduces neuropathic pain
N-Me-Phe-Phe-NH2N-methylated dipeptideN-methylation and C-terminal amidationConstrained peptide analogue with modified properties
Phe-N-Me-Phe-NH2N-methylated dipeptideInternal N-methylation and C-terminal amidationConstrained peptide analogue with modified properties

The related dipeptide H-Phe-Phe-NH2 has been identified as "a small and high affinity ligand for the substance P 1–7 specific binding site and its intriguing ability to reduce neuropathic pain." This compound was reported to have a Ki of 1.5 nM and "was recently shown to attenuate the signs of hyperalgesia, allodynia, and nociception in diabetic mice after intrathecal administration."

Application AreaPotential UseBasis for Potential
Medicinal ChemistryBuilding block for bioactive compoundsModified amino acid structure
Peptide MimeticsAlternative to conventional peptide bondsHydrazide functionality
Pain Management ResearchDevelopment of neuropathic pain treatmentsRelationship to compounds with analgesic properties
Drug DevelopmentImproved metabolic stability compoundsPotential resistance to peptidases
Chemical BiologyProbe for biological systemsStructural similarity to natural amino acids

The structural similarity between H-Phe-NHNH2 and compounds that have shown promising results in pain management research suggests that this compound might serve as a valuable scaffold for developing novel analgesic agents or other bioactive molecules.

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